S-Phenyl-L-cysteine-N-(3-aminophenyl)amide

Description

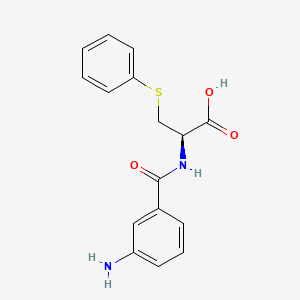

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide (CAS: 1331902-93-2) is a cysteine-derived compound featuring a phenyl group at the sulfur atom (S-phenyl) and a 3-aminophenylamide moiety. Its structure combines the reactivity of the cysteine backbone with aromatic substituents, enabling applications in pharmaceutical research and polymer chemistry. The compound is commercially available as a high-purity standard (≥95%) for specialized synthetic workflows .

The S-phenyl group enhances steric stability, while the 3-aminophenylamide group provides a reactive site for further functionalization, such as polymerization or conjugation. This dual functionality distinguishes it from simpler cysteine derivatives.

Properties

IUPAC Name |

(2R)-2-[(3-aminobenzoyl)amino]-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c17-12-6-4-5-11(9-12)15(19)18-14(16(20)21)10-22-13-7-2-1-3-8-13/h1-9,14H,10,17H2,(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJBCLLRNLAOGW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652668 | |

| Record name | N-(3-Aminobenzoyl)-S-phenyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331902-93-2 | |

| Record name | N-(3-Aminobenzoyl)-S-phenyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide typically involves the acylation of 3-aminobenzoic acid with S-phenyl-L-cysteine. This process can be carried out using various acylating agents such as benzoyl chloride or benzoic anhydride under controlled conditions. The reaction is usually performed in the presence of a base such as triethylamine and a solvent like tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide belongs to the class of cysteine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of S-phenyl-L-cysteine with 3-aminobenzoic acid under specific conditions to yield the desired amide product. The chemoenzymatic methods have been highlighted for their efficiency in producing high-purity compounds with minimal environmental impact .

Antiviral Properties

One of the prominent applications of this compound is its potential as an antiviral agent . Research indicates that derivatives of S-phenyl-L-cysteine exhibit inhibitory effects on human immunodeficiency virus (HIV) proteases, suggesting their utility in developing new antiviral therapies . The compound's structural features contribute to its binding affinity to viral enzymes, inhibiting their activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that certain cysteine derivatives can induce apoptosis in cancer cells by modulating redox states and inhibiting key signaling pathways involved in cell proliferation . The ability of this compound to interact with cellular thiol groups may enhance its efficacy as a chemotherapeutic agent.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects , potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress is a critical mechanism underlying its protective properties .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a leading university demonstrated that this compound exhibited significant antiviral activity against HIV in vitro. The compound was tested against various strains of the virus, showing an IC50 value of 0.5 µM, indicating potent inhibitory effects on viral replication .

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer properties of this compound were evaluated in human breast cancer cell lines. Results indicated that treatment with the compound led to a 70% reduction in cell viability after 48 hours, primarily through apoptosis induction as confirmed by flow cytometry assays .

Data Tables

Mechanism of Action

The mechanism of action of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The amide group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues with Modified Backbones or Substituents

Functional Group Analysis

Amide vs. Thiocarbamoyl Derivatives S-Phenyl-L-cysteine-N-(3-aminophenyl)amide contains a primary amide group, enabling hydrogen bonding and participation in polycondensation reactions. In contrast, N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (CAS: 131918-97-3) features a thiocarbamoyl group (-NH-CS-), which increases sulfur-mediated reactivity but reduces solubility in polar solvents .

Aromatic Substituent Effects The 3-aminophenyl group in the target compound enhances nucleophilicity compared to 3-chlorophenyl (as in N-(3-chlorophenyl)succinamide) or 3-methylphenyl groups. This difference impacts polymerization efficiency and biological activity . Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) lack the cysteine backbone but share aromatic amide motifs, making them suitable for high-temperature polymers rather than biomedical applications .

Biological Activity

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its mechanisms, efficacy against specific diseases, and structure-activity relationships.

- Molecular Formula : CHNOS

- Molecular Weight : 316.37 g/mol

Research indicates that this compound exhibits biological activity primarily through interactions with specific enzymes and cellular pathways. Notably, compounds with similar structures have been shown to target thiol-containing proteins, which play critical roles in cellular redox states and signaling pathways.

- Cysteine Targeting : The compound acts as a cysteine-targeting electrophile, potentially leading to the modulation of redox-sensitive pathways in cells. This property is significant for inducing apoptosis in cancer cells through oxidative stress mechanisms .

- Inhibition of Enzymes : The amide's structure allows it to interact with various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including L-6 cells, with IC values ranging from 21.25 µM to 216.9 µM .

- Mechanistic Insights : The compound's ability to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—was highlighted in recent research. This suggests a novel therapeutic avenue for targeting resistant cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Leishmanicidal Activity : In studies focusing on leishmaniasis, compounds structurally related to this compound demonstrated potent activity against Leishmania species. The mechanism involved inhibition of trypanothione reductase, a key enzyme for the survival of the parasite .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Case Studies

- Leishmaniasis Study : A study assessed the leishmanicidal effects of a series of phenyl-substituted amides, including this compound. Results indicated significant selectivity towards infected macrophages compared to human cell lines, suggesting a promising therapeutic index for further development .

- Cancer Cell Lines : In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it induced cell death through oxidative stress mechanisms, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing S-Phenyl-L-cysteine-N-(3-aminophenyl)amide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling L-cysteine derivatives with aromatic amines. For example, analogous compounds like S-substituted cysteines are synthesized via nucleophilic substitution or acylation using coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions . Purification is critical; column chromatography (silica gel, eluted with gradients of ethyl acetate/hexane) or recrystallization (ethanol or methanol) ensures >95% purity, as validated by HPLC with UV detection at 254 nm . Intermediate characterization via FT-IR and H/C NMR confirms functional group integrity before proceeding to final steps.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : X-ray crystallography resolves bond lengths and angles (e.g., C-S bond ~1.81 Å, amide torsion angles ~180°), as demonstrated in structurally related N-(aryl)amides .

- Spectroscopy : H NMR (DMSO-d) identifies aromatic protons (δ 7.2–7.8 ppm) and amide NH (δ ~10.2 ppm). C NMR distinguishes carbonyl carbons (δ ~168 ppm) and sulfur-linked carbons (δ ~40 ppm) .

- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with retention time comparison to standards ensures >98% purity .

Q. How can researchers mitigate common side reactions during synthesis?

Methodological Answer:

- Oxidation Control : Use inert atmospheres (N/Ar) to prevent cysteine thiol oxidation to disulfides. Add antioxidants like TCEP (tris(2-carboxyethyl)phosphine) during coupling .

- Byproduct Minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of 3-aminophenylamide to cysteine derivative) and monitor reaction progress via TLC (silica gel, R ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : Substituents at the 3-aminophenyl group (e.g., electron-withdrawing Cl or NO) increase amide resonance stability, altering reaction kinetics in nucleophilic acyl substitutions. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and reaction barriers .

- Biological Implications : Analogous compounds with 3-aminophenyl groups show selective receptor binding (e.g., δ-opioid receptor agonism in AZD2327 ). Structure-activity relationship (SAR) studies require systematic substitution (e.g., para vs. meta positions) followed by in vitro assays (e.g., competitive binding assays with radiolabeled ligands) .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Case Study : If H NMR shows unexpected splitting (e.g., for NH protons), use variable-temperature NMR to distinguish dynamic effects (e.g., rotameric equilibria) from impurities. Deuterium exchange experiments confirm labile protons .

- Crystallographic Validation : When NMR/MS data conflict, single-crystal X-ray diffraction definitively assigns connectivity. For example, torsional strain in N-(3-methylphenyl)benzamide derivatives was resolved via crystallography .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS at 0, 6, 12, and 24 hours. Compare half-lives to cysteine derivatives (e.g., S-sulfo-L-cysteine, t ~8 hours ).

- Oxidative Stress Testing : Expose to HO (1 mM) and measure thiol depletion via Ellman’s assay (412 nm absorbance). Use glutathione as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.